molecular formula C12H13Cl2N3O2S B10967215 2,5-dichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide

2,5-dichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B10967215
M. Wt: 334.2 g/mol
InChI Key: TWMBPXDUHHDRMS-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with two chlorine atoms and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1,5-dimethyl-1H-pyrazole-3-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to amine, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone, amine, and sulfonic acid derivatives.

Scientific Research Applications

2,5-DICHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand the mechanisms of enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the pyrazole moiety, making it less versatile in biological applications.

    1,5-Dimethyl-1H-pyrazole-3-methanamine: Lacks the sulfonamide group, reducing its potential as an enzyme inhibitor.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their aromatic substitutions and biological activities.

Uniqueness

2,5-DICHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the dichlorobenzene and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C12H13Cl2N3O2S

Molecular Weight

334.2 g/mol

IUPAC Name

2,5-dichloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H13Cl2N3O2S/c1-8-5-10(16-17(8)2)7-15-20(18,19)12-6-9(13)3-4-11(12)14/h3-6,15H,7H2,1-2H3

InChI Key

TWMBPXDUHHDRMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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